(1S)-1-(3,4,5-trimethoxyphenyl)ethanamine
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Description
“(1S)-1-(3,4,5-trimethoxyphenyl)ethanamine” is a chemical compound. However, there is limited information available about this specific compound. It seems to be related to “N-ethyl-N-[(3,4,5-trimethoxyphenyl)methyl]ethanamine” which has a molecular formula of C14H23ClNO31.
Synthesis Analysis
There is no specific information available on the synthesis of “(1S)-1-(3,4,5-trimethoxyphenyl)ethanamine”. However, related compounds such as 3′,4′,5′-trimethoxy flavonoid salicylate derivatives have been synthesized and evaluated for biological activity2. Another study discusses the design and synthesis of new 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as potential antiproliferative agents3.Molecular Structure Analysis
The molecular structure of “(1S)-1-(3,4,5-trimethoxyphenyl)ethanamine” is not directly available. However, related compounds like 3,4,5-Trimethoxycinnamic acid have a linear formula of (CH3O)3C6H2CH=CHCO2H4 and 3,4,5-Trimethylphenol has a linear formula of (CH3)3C6H2OH5.Chemical Reactions Analysis
There is no specific information available on the chemical reactions of “(1S)-1-(3,4,5-trimethoxyphenyl)ethanamine”. However, related compounds like 3,4,5-Trimethoxycinnamic acid are known to be involved in various chemical reactions4.Physical And Chemical Properties Analysis
The physical and chemical properties of “(1S)-1-(3,4,5-trimethoxyphenyl)ethanamine” are not directly available. However, related compounds like 3,4,5-Trimethoxycinnamic acid have a molecular weight of 238.24 g/mol4 and 3,4,5-Trimethylphenol has a molecular weight of 136.19 g/mol5.Safety And Hazards
The safety and hazards of “(1S)-1-(3,4,5-trimethoxyphenyl)ethanamine” are not directly available. However, related compounds like 3,4,5-Trimethoxycinnamic acid are known to cause skin irritation, respiratory irritation, and serious eye irritation7.
Future Directions
Future research could focus on the synthesis and evaluation of “(1S)-1-(3,4,5-trimethoxyphenyl)ethanamine” and related compounds for their potential therapeutic applications. For instance, structural modification of the 3,4,5-trimethoxyphenyl moiety in the Tubulin Inhibitor VERU-111 led to improved antiproliferative activities8.
Please note that this information is based on the available resources and may not be fully accurate or complete. For more detailed and accurate information, further research and consultation with experts in the field is recommended.
properties
IUPAC Name |
(1S)-1-(3,4,5-trimethoxyphenyl)ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-7(12)8-5-9(13-2)11(15-4)10(6-8)14-3/h5-7H,12H2,1-4H3/t7-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYQUYSRUIVFEII-ZETCQYMHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C(=C1)OC)OC)OC)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=C(C(=C1)OC)OC)OC)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S)-1-(3,4,5-trimethoxyphenyl)ethanamine |
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